molecular formula C13H19NO B111002 4-(Benzylamino)cyclohexan-1-ol CAS No. 1019573-01-3

4-(Benzylamino)cyclohexan-1-ol

Cat. No. B111002
M. Wt: 205.3 g/mol
InChI Key: QPRIOPMWGXBPOQ-UHFFFAOYSA-N
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Description

4-(Benzylamino)cyclohexan-1-ol is a chemical compound with the CAS Number: 1019573-01-3 and a molecular weight of 205.3 . Its IUPAC name is 4-(benzylamino)cyclohexanol .


Molecular Structure Analysis

The InChI code for 4-(Benzylamino)cyclohexan-1-ol is 1S/C13H19NO/c15-13-8-6-12 (7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 . This indicates the molecular structure of the compound.

It should be stored in a refrigerated environment .

Scientific Research Applications

“4-(Benzylamino)cyclohexan-1-ol” is a chemical compound with the molecular formula C13H19NO . It’s used in the field of organic chemistry for various purposes .

Synthesis of Dibenzylamino-1-methylcyclohexanol and Dibenzylamino-1-trifluoromethylcyclohexanol Isomers

One of the applications of “4-(Benzylamino)cyclohexan-1-ol” is in the synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers .

Method of Application

The method involves the use of trans-4-aminocyclohexanol, which is reacted with benzyl bromide in the presence of cesium carbonate. The reaction mixture is left to stir at room temperature for 2 days .

Results or Outcomes

The isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared. The stereochemistry of these compounds was unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .

Safety And Hazards

For safety information and hazards related to 4-(Benzylamino)cyclohexan-1-ol, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIOPMWGXBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)cyclohexan-1-ol

Synthesis routes and methods I

Procedure details

Combine trans-4-amino-cyclohexanol (2.0 g, 17.4 mmol) in methanol (75 mL) in a sealed tube then add benzaldehyde (1.85 mL, 18.23 mmol). Heat the reaction mixture at 70° C. while stirring for 2 h. Then let the reaction cool down and add sodium borohydride (2.46 g, 65.1 mmol) in portions. Stir overnight. Evaporate the solvent till ⅓ of the original volume. Partition the reaction mixture between EtOAc (50 mL) and water (40 mL). Reextract the aqueous layer with EtOAc (20 mL). Combine the organic layers and dry over sodium sulfate. Filter and concentrate to provide the title compound (3.5 g) that will be use directly in the next step.
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2 g
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1.85 mL
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2.46 g
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

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